4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide
Overview
Description
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the imidazole ring and the sulfonamide group in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 3-imidazol-1-ylpropylamine.
Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial metabolism.
Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity, leading to microbial cell death.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methylbenzenesulfonamide: Lacks the imidazole ring, potentially less biologically active.
N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide: Lacks the chlorine atoms, potentially different reactivity.
Uniqueness
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-10-7-11(14)12(15)8-13(10)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXOIOEORDHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN2C=CN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323815 | |
Record name | 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838871-11-7 | |
Record name | 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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